Ethyl 1-piperidinecarboxylate

Thermal stability Gas-phase kinetics Pyrolysis mechanism

Ethyl 1-piperidinecarboxylate (CAS 5325-94-0), also known as N-carbethoxypiperidine or ethyl piperidine-1-carboxylate, is a carbamate ester derivative of piperidine with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol. At room temperature, it exists as a colorless to pale yellow liquid with a measured density of 1.018 g/mL at 25 °C, a boiling point of 183 °C (lit.), and a refractive index of n20/D 1.459.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 5325-94-0
Cat. No. B125984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-piperidinecarboxylate
CAS5325-94-0
Synonyms1-Piperidinecarboxylic Acid Ethyl Ester;  1-Ethoxycarbonylpiperidine;  N-(Ethoxycarbonyl)piperidine;  N-Carbethoxypiperidine;  NSC 100911;  NSC 236; 
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCCCC1
InChIInChI=1S/C8H15NO2/c1-2-11-8(10)9-6-4-3-5-7-9/h2-7H2,1H3
InChIKeyYSPVHAUJXLGZHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-Piperidinecarboxylate CAS 5325-94-0: Procurement and Chemical Identity Overview


Ethyl 1-piperidinecarboxylate (CAS 5325-94-0), also known as N-carbethoxypiperidine or ethyl piperidine-1-carboxylate, is a carbamate ester derivative of piperidine with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol [1]. At room temperature, it exists as a colorless to pale yellow liquid with a measured density of 1.018 g/mL at 25 °C, a boiling point of 183 °C (lit.), and a refractive index of n20/D 1.459 . The compound is an N-acylpiperidine derivative that serves as a protected form of piperidine, where the ethoxycarbonyl group masks the nucleophilic secondary amine, enabling controlled reactivity in synthetic applications including the generation of N-acyliminium ion equivalents and preparation of symmetrical ketones from organolithiums [1].

Why Generic Piperidine Derivatives Cannot Substitute for Ethyl 1-Piperidinecarboxylate CAS 5325-94-0


Piperidine derivatives with carbamate protecting groups (e.g., N-Boc-piperidine, N-Cbz-piperidine, N-ethoxycarbonylpiperidine) are not functionally interchangeable due to significant divergence in deprotection kinetics, thermal stability profiles, and synthetic utility [1]. While unsubstituted piperidine (pKa ≈ 11.2) is a strong nucleophilic base that participates readily in alkylation and acylation, its N-ethoxycarbonyl derivative exhibits markedly different reactivity: the carbamate group attenuates nitrogen nucleophilicity while retaining the capacity for controlled deprotection under specific conditions [2]. Gas-phase elimination studies demonstrate that ethyl 1-piperidinecarboxylate undergoes unimolecular decomposition at 340–420 °C via a four-membered cyclic transition state to yield piperidine, ethylene, and CO₂, with Arrhenius parameters distinct from those of structurally related ethyl pipecolinate and ethyl 1-methylpipecolinate [1]. These kinetic differences directly impact selection for high-temperature reactions or thermal stability requirements. The quantitative evidence below establishes the specific dimensions along which this compound differentiates from its closest analogs.

Ethyl 1-Piperidinecarboxylate CAS 5325-94-0: Comparative Quantitative Evidence for Procurement Decisions


Gas-Phase Thermal Elimination Kinetics: Arrhenius Parameter Differentiation from Ethyl Pipecolinate

In a direct head-to-head kinetic study conducted under identical static reaction system conditions (340–420 °C, 45–96 Torr), ethyl 1-piperidinecarboxylate exhibited unimolecular first-order decomposition kinetics with Arrhenius parameters distinct from those of ethyl pipecolinate (ethyl piperidine-2-carboxylate) and ethyl 1-methylpipecolinate [1]. The reaction proceeds homogeneously via a four-membered cyclic transition state to eliminate ethylene and CO₂, yielding piperidine as the nitrogen-containing product [1]. The rate coefficient differences, as represented by the Arrhenius expressions, provide a quantitative basis for predicting thermal behavior and selecting the appropriate carbamate-protected piperidine for high-temperature synthetic applications [1].

Thermal stability Gas-phase kinetics Pyrolysis mechanism Carbamate decomposition

N-Acyliminium Ion Equivalents: Distinct Synthetic Utility in Electrosynthesis

Ethyl 1-piperidinecarboxylate is specifically employed as a reagent for the electrosynthesis of N-acyliminium ion equivalents, a distinct synthetic application not shared by structurally similar carbamates such as N-Boc-piperidine or N-Cbz-piperidine under comparable electrochemical conditions . N-Acyliminium ions are highly reactive intermediates critical for creating C-C bonds adjacent to nitrogen atoms, enabling the construction of disubstituted piperidine derivatives with high diastereoselectivities . The ethoxycarbonyl group provides an optimal balance of stability during electrochemical generation and subsequent reactivity with nucleophiles, whereas alternative carbamates may exhibit different redox behavior or deprotection profiles that preclude their use in this specific electrosynthetic methodology .

Electrosynthesis N-acyliminium ions C-C bond formation Carbamate electrophiles

Symmetrical Ketone Synthesis from Organolithiums: Differentiated Reagent Role

Ethyl 1-piperidinecarboxylate serves as a reagent for the preparation of symmetrical ketones from organolithiums, a transformation in which the ethoxycarbonyl group functions as an acylating agent following nucleophilic attack by organolithium reagents . This application leverages the electrophilic character of the carbamate carbonyl toward organometallic nucleophiles while the piperidine moiety acts as a leaving group. In contrast, unsubstituted piperidine (no carbonyl electrophile) cannot participate in this transformation, and other carbamates such as N-Boc-piperidine yield different products due to the divergent reactivity of the tert-butoxycarbonyl group toward organolithiums .

Organolithium chemistry Ketone synthesis Carbamate electrophiles C-C bond formation

Physical Property Profile: Density and Boiling Point Relative to Piperidine

Ethyl 1-piperidinecarboxylate exhibits physical properties that differ markedly from its parent amine piperidine, with implications for handling, storage, and reaction work-up procedures . The target compound has a measured density of 1.018 g/mL at 25 °C and a boiling point of 183 °C, whereas piperidine has a density of 0.862 g/mL and a boiling point of 106 °C [1]. The ethoxycarbonyl group increases both density and boiling point substantially, which alters solvent compatibility and phase separation behavior during aqueous work-up. Additionally, the target compound has a reported flash point of 187 °F (approx. 86 °C) and a predicted pKa of -1.28 ± 0.20, confirming its non-basic nature compared to piperidine (pKa 11.2) . These differences necessitate distinct storage protocols (sealed, dry, room temperature for the carbamate versus basic conditions for piperidine) and different safety handling considerations.

Physical properties Density Boiling point Storage conditions

Acute Toxicity Profile: Intraperitoneal LDLo in Rodent Model

Ethyl 1-piperidinecarboxylate has an established acute toxicity profile with a reported intraperitoneal LDLo (lowest published lethal dose) of 500 mg/kg in mice, accompanied by observed toxic effects including ataxia and dyspnea . This toxicity data, compiled in the National Research Council's Summary Tables of Biological Tests (1952), provides a quantitative benchmark for safety assessment and handling protocols. While comparable data for structurally similar carbamates (e.g., N-Boc-piperidine, N-Cbz-piperidine) may exist in separate studies, this compound's toxicity is specifically documented under RTECS number TM6300000 with hazard codes Xi (irritant) and risk phrases R36/37/38 (irritating to eyes, respiratory system, and skin) . The acute toxicity value establishes a quantitative basis for risk assessment during procurement and laboratory handling, distinguishing it from piperidine which carries different hazard classifications and exposure limits.

Toxicology Safety profile Acute toxicity Handling requirements

Optimal Research and Industrial Applications for Ethyl 1-Piperidinecarboxylate CAS 5325-94-0 Based on Quantitative Evidence


Controlled Piperidine Release in High-Temperature Synthetic Processes

The documented gas-phase elimination kinetics of ethyl 1-piperidinecarboxylate (Arrhenius parameters established at 340–420 °C) enable its use as a thermally labile piperidine source in processes requiring controlled in situ generation of the free amine [1]. The unimolecular, first-order decomposition via a four-membered cyclic transition state yields piperidine, ethylene, and CO₂ at predictable rates, providing temporal control over nucleophile availability [1]. This is particularly valuable in multi-step syntheses where premature piperidine release would cause unwanted side reactions. The distinct kinetic profile relative to ethyl pipecolinate and ethyl 1-methylpipecolinate [1] allows selection of the optimal carbamate based on the specific temperature regime of the intended process.

Electrosynthetic Generation of N-Acyliminium Ion Equivalents

Ethyl 1-piperidinecarboxylate is a documented reagent for the electrosynthesis of N-acyliminium ion equivalents, highly reactive intermediates that enable C-C bond formation adjacent to nitrogen atoms [1]. This application is particularly relevant for laboratories engaged in the construction of disubstituted piperidine derivatives with high diastereoselectivity . The ethoxycarbonyl group provides an optimal balance of electrochemical stability and subsequent electrophilic reactivity, a profile that alternative N-protected piperidines (N-Boc, N-Cbz) do not reliably reproduce under identical electrosynthetic conditions [1].

Symmetrical Ketone Construction via Organolithium Addition

The carbamate carbonyl of ethyl 1-piperidinecarboxylate serves as an electrophilic site for nucleophilic attack by organolithium reagents, enabling the preparation of symmetrical ketones [1]. In this application, the piperidine moiety functions as a leaving group following acyl transfer. This transformation exploits the specific electrophilicity of the ethoxycarbonyl group, which differs from the reactivity of the tert-butoxycarbonyl (Boc) group toward organometallic nucleophiles [1]. Researchers developing organolithium-based synthetic routes to symmetrical ketones should select this compound based on its established utility in this specific transformation.

Structure-Activity Relationship Studies for Mosquito Repellent Development

Ethyl 1-piperidinecarboxylate has been employed as an N-acylpiperidine derivative in structure correlation studies investigating mosquito repellent activity [1]. This compound serves as a structural reference point for evaluating how modifications to the piperidine nitrogen (specifically, ethoxycarbonyl substitution) affect repellent efficacy relative to commercial benchmarks such as picaridin (1-methylpropyl 2-(2-hydroxyethyl)-1-piperidinecarboxylate) and DEET (N,N-diethyl-3-methylbenzamide) . Procurement of this compound supports medicinal chemistry and agrochemical research programs focused on piperidine-based repellent development and QSAR modeling of N-acylpiperidine derivatives.

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